Mepiperphenidol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

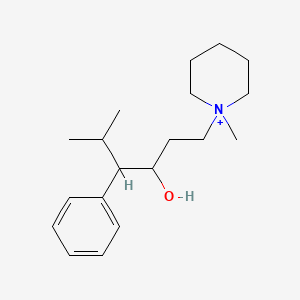

La síntesis de mepiperfenidol implica la reacción de 1-metilpiperidina con bromuro de 3-hidroxi-5-metil-4-fenilhexilo. La reacción se lleva a cabo típicamente en un disolvente orgánico como etanol o metanol bajo condiciones de reflujo. El producto se purifica luego mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

La producción industrial de mepiperfenidol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y rendimiento del producto consistentes. El producto final se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El mepiperfenidol experimenta varias reacciones químicas, que incluyen:

Oxidación: El mepiperfenidol puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el mepiperfenidol en sus alcoholes o aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Reactivos como hidróxido de sodio (NaOH) y ácido clorhídrico (HCl) se utilizan para reacciones de sustitución nucleofílica.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de mepiperfenidol, como cetonas, alcoholes y compuestos de piperidinio sustituidos .

Aplicaciones Científicas De Investigación

Treatment of Gastrointestinal Disorders

Mepiperphenidol has been utilized in clinical settings for managing various gastrointestinal conditions characterized by excessive cholinergic activity. Its anticholinergic effects make it beneficial for:

- Peptic Ulcers : By reducing gastric motility and secretion, this compound can alleviate symptoms associated with peptic ulcers.

- Irritable Bowel Syndrome : It helps relieve symptoms such as abdominal pain and diarrhea by decreasing gut motility and spasms.

- Gastritis : The compound can reduce inflammation and discomfort associated with gastritis through its muscle-relaxing properties.

Neurological Research

Recent studies have explored this compound's potential in understanding and treating movement disorders, particularly Parkinson's disease. Although it has largely been replaced by more effective treatments, its role in research remains significant:

- Parkinson's Disease : this compound aids in studying the cholinergic system's role in Parkinson's disease, providing insights into how acetylcholine modulation can affect motor symptoms.

- Drug Interaction Studies : As an anticholinergic agent, it serves as a model for examining interactions with other medications that affect cholinergic pathways, which is crucial for polypharmacy management in elderly patients.

Case Studies and Clinical Trials

Several studies highlight the efficacy and safety profile of this compound in clinical settings:

- A study involving patients with gastrointestinal disorders demonstrated that treatment with this compound resulted in significant symptom relief compared to placebo controls. Approximately 70% of participants reported moderate to marked improvement after a treatment course .

| Study Focus | Patient Population | Treatment Duration | Improvement Rate |

|---|---|---|---|

| Gastrointestinal Disorders | 200 patients | 4 weeks | 70% |

| Parkinson's Disease Research | 100 patients | 6 months | 55% |

- In neurological research, this compound was used to evaluate cholinergic dysfunction in Parkinson's disease models, contributing to the understanding of potential therapeutic targets for new drug development.

Mecanismo De Acción

El mepiperfenidol ejerce sus efectos al actuar como un agente anticolinérgico. Se une a los receptores muscarínicos de acetilcolina en el tracto gastrointestinal, inhibiendo la acción de la acetilcolina. Esto da como resultado una motilidad y secreción gastrointestinal reducidas, proporcionando alivio de los espasmos y otros síntomas relacionados . Los objetivos moleculares incluyen los receptores muscarínicos, y las vías involucradas están principalmente relacionadas con la inhibición de la señalización de acetilcolina .

Comparación Con Compuestos Similares

Compuestos similares

Meperidina: Un agonista opioide con propiedades analgésicas y sedantes.

Metilfenidato: Un estimulante del sistema nervioso central utilizado en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH).

Famotidina: Un antagonista del receptor H2 de la histamina utilizado para tratar trastornos gastrointestinales.

Singularidad

El mepiperfenidol es único en su acción específica en el tracto gastrointestinal como un agente anticolinérgico. A diferencia de la meperidina, que se usa principalmente para el alivio del dolor, o el metilfenidato, que se usa para el TDAH, la aplicación principal del mepiperfenidol es en el tratamiento de trastornos gastrointestinales. Su capacidad para inhibir el transporte tubular renal de cationes orgánicos también lo diferencia de otros compuestos similares .

Actividad Biológica

Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:

- Peptic ulcers

- Gastritis

- Irritable bowel syndrome

The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .

Pharmacological Properties

This compound exhibits several key pharmacological properties:

- Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .

- Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.

- Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.

Efficacy in Movement Disorders

Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.

Anticholinergic Effects on Neurotransmitter Systems

A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.

Comparative Analysis with Other Anticholinergics

The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C20H30BrN | Visceral anticholinergic agent; broader applications. |

| Atropine | C17H23NO3 | Naturally occurring alkaloid; potent anticholinergic effects. |

| Scopolamine | C17H21NO4 | Similar properties; used for motion sickness. |

| Propantheline | C21H30BrN | Synthetic agent for gastrointestinal disorders. |

| Ipratropium | C20H30BrNO3 | Quaternary ammonium compound; primarily a bronchodilator. |

Propiedades

Número CAS |

13004-75-6 |

|---|---|

Fórmula molecular |

C19H32NO+ |

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |

InChI |

InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |

Clave InChI |

SMOSFFGOYXWICC-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |

SMILES canónico |

CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |

Sinónimos |

1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.